molecular formula C25H29N3O3 B5748335 2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide

2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide

Cat. No. B5748335
M. Wt: 419.5 g/mol
InChI Key: LGEYHGWBUGNYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide, also known as EMD 1214063, is a quinolinecarboxamide derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a kinase inhibitor that has been found to have a high affinity for the protein kinases BRAF, CRAF, and ARAF.

Mechanism of Action

2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide 1214063 inhibits the activity of BRAF, CRAF, and ARAF by binding to the ATP-binding site of these kinases. This prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide 1214063 has been found to have significant anti-tumor activity in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. Additionally, 2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide 1214063 has been found to have minimal toxicity in normal cells, which makes it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide 1214063 is its high selectivity for BRAF, CRAF, and ARAF kinases, which reduces the risk of off-target effects. Additionally, 2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide 1214063 has been found to have good oral bioavailability, which makes it a suitable candidate for oral administration. However, one limitation of 2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide 1214063 is its relatively short half-life, which may limit its efficacy in vivo.

Future Directions

There are several future directions for the research on 2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide 1214063. One potential area of investigation is the development of combination therapies that incorporate 2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide 1214063 with other cancer drugs. Another area of research is the identification of biomarkers that can predict the response to 2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide 1214063 treatment. Additionally, further studies are needed to investigate the efficacy of 2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide 1214063 in different types of cancer and to optimize its dosing regimen for maximum efficacy.

Synthesis Methods

2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide 1214063 can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-methylquinoline with 4-ethoxyaniline, followed by the reaction of the resulting product with morpholine and N,N-diisopropylethylamine. The final step involves the reaction of the intermediate product with 4-(2-bromoethyl)phenol to yield 2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide 1214063.

Scientific Research Applications

2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide 1214063 has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been found to be a potent inhibitor of the protein kinases BRAF, CRAF, and ARAF, which are involved in the regulation of cell growth and proliferation. Inhibition of these kinases has been shown to be an effective strategy for the treatment of various types of cancer, including melanoma, colorectal cancer, and non-small cell lung cancer.

properties

IUPAC Name

2-(4-ethoxyphenyl)-6-methyl-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-3-31-20-7-5-19(6-8-20)24-17-22(21-16-18(2)4-9-23(21)27-24)25(29)26-10-11-28-12-14-30-15-13-28/h4-9,16-17H,3,10-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEYHGWBUGNYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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